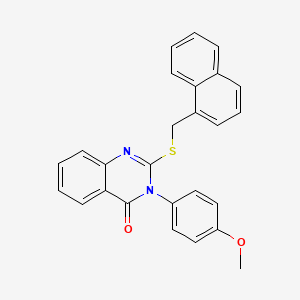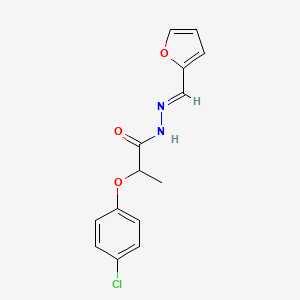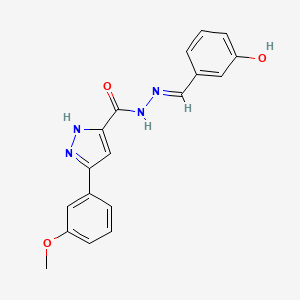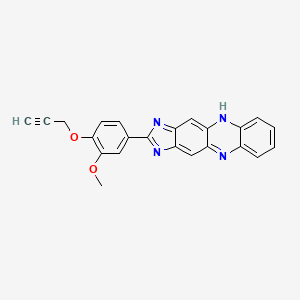![molecular formula C13H8F7NO3S B11978880 (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B11978880.png)
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a heptafluoropropyl group attached to a sulfanyl phenyl ring, which is further connected to an amino group and a but-2-enoic acid moiety. The presence of multiple functional groups within this molecule makes it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
-
Formation of the Heptafluoropropyl Sulfanyl Phenyl Intermediate
Starting Materials: Heptafluoropropyl iodide and thiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at room temperature.
Product: Heptafluoropropyl sulfanyl phenyl compound.
-
Amination Reaction
Starting Materials: Heptafluoropropyl sulfanyl phenyl compound and an amine source such as aniline.
Reaction Conditions: The reaction is typically conducted in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere.
Product: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine.
-
Formation of the Final Compound
Starting Materials: (2-[(heptafluoropropyl)sulfanyl]phenyl)amine and maleic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduced forms of the compound.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Performed in polar solvents with or without catalysts.
Products: Substituted derivatives of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
(2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid has a wide range of scientific research applications, including:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic properties.
- Evaluated for its activity against specific biological targets.
-
Industry
- Utilized in the development of new materials and coatings.
- Applied in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
-
(2E)-4-({2-[(trifluoromethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a trifluoromethyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(methyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with a methyl group instead of a heptafluoropropyl group.
-
(2E)-4-({2-[(ethyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid
- Similar structure with an ethyl group instead of a heptafluoropropyl group.
Uniqueness
The uniqueness of (2E)-4-({2-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid lies in its heptafluoropropyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H8F7NO3S |
|---|---|
Peso molecular |
391.26 g/mol |
Nombre IUPAC |
(E)-4-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H8F7NO3S/c14-11(15,12(16,17)18)13(19,20)25-8-4-2-1-3-7(8)21-9(22)5-6-10(23)24/h1-6H,(H,21,22)(H,23,24)/b6-5+ |
Clave InChI |
UUJSQLOXJSGEPC-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)SC(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978797.png)

![diisopropyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978829.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978831.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978846.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978854.png)


![2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B11978872.png)


![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978890.png)

